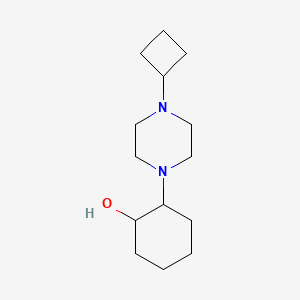

2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c17-14-7-2-1-6-13(14)16-10-8-15(9-11-16)12-4-3-5-12/h12-14,17H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMGTTQVGPMPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCN(CC2)C3CCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol typically involves the following steps:

Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.

Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected and subjected to selective intramolecular cyclization to yield the desired piperazine derivatives.

Introduction of the cyclohexanol moiety:

Industrial Production Methods

Industrial production methods for this compound may involve scalable and cost-effective synthetic routes, such as the use of inexpensive starting materials and readily attainable reaction conditions . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form cyclohexanone derivatives.

Reduction: The compound can undergo reduction reactions to form cyclohexane derivatives.

Substitution: The piperazine moiety can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.

Materials Science: The compound’s unique structural properties make it a valuable building block for the synthesis of advanced materials.

Biological Studies: It is used in studies related to neurotransmitter modulation and cognitive enhancement.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as acetylcholinesterase (AChE). The compound acts as an inhibitor of AChE, preventing the breakdown of acetylcholine and thereby enhancing cognitive functions . The inhibition mechanism involves both competitive and non-competitive inhibition, as confirmed by kinetic studies .

Comparison with Similar Compounds

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol

- Substituents: Piperazine ring: 4-isopropylbenzyl group. Cyclohexanol core: Additional methyl and prop-1-en-2-yl groups on the cyclohexene ring.

- Key Differences :

2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol

- Substituents :

- Piperidine (saturated) ring instead of piperazine, with a phenyl group at the 4-position.

- Phenyl substituent enhances π-π stacking interactions but increases steric bulk compared to cyclobutyl .

Sulfonyl Derivatives: 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol

- Substituents: Sulfonyl group at the 2-position of cyclohexanol, with a 4-methoxyphenyl moiety.

- Key Differences: Sulfonyl groups are strongly electron-withdrawing, altering solubility and reactivity compared to the piperazinyl group.

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (aq.) |

|---|---|---|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol | C₁₄H₂₅N₂O | 249.37 g/mol | Cyclobutyl, piperazine | 2.1 (est.) | Moderate |

| (1R,2R,6S)-2-(4-(4-Isobutylbenzyl)piperazin-1-yl)-... | C₂₄H₃₄N₂O | 366.55 g/mol | 4-Isobutylbenzyl, cyclohexene | 3.8 (est.) | Low |

| 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | C₁₇H₂₄N₂O | 272.39 g/mol | Phenyl, piperidine | 2.9 (est.) | Moderate |

| 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol | C₁₃H₁₈O₄S | 270.34 g/mol | Sulfonyl, 4-methoxyphenyl | 1.5 (est.) | High |

Note: logP and solubility estimates are based on substituent contributions (e.g., cyclobutyl < phenyl < isopropylbenzyl).

Table 2. Spectral Data Comparison

| Compound Name | ¹H NMR (δ, ppm) Key Peaks | HR-MS (m/z) Observed |

|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol | 1.5–2.2 (cyclohexanol OH), 2.5–3.5 (piperazine N–CH₂) | 249.37 [M+H]⁺ |

| (1R,2R,6S)-2-(4-(4-Isobutylbenzyl)piperazin-1-yl)-... | 7.2–7.4 (aromatic H), 5.2–5.5 (alkene H) | 366.55 [M+H]⁺ |

| 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol | 3.8 (OCH₃), 7.6–8.0 (sulfonyl aryl H) | 270.34 [M+H]⁺ |

Data derived from .

Biological Activity

2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol

Molecular Formula: C_{13}H_{22}N_2O

Molecular Weight: 222.33 g/mol

The biological activity of 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol is primarily attributed to its interaction with various neurotransmitter systems. It has been observed to act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and various neurological functions. The compound's piperazine moiety is particularly significant in enhancing receptor binding affinity.

Biological Activity

Research indicates that 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol exhibits several biological activities:

- Antidepressant Effects : Studies have shown that this compound can reduce symptoms of depression in animal models by increasing serotonin levels in the brain.

- Anxiolytic Properties : The compound has demonstrated potential in reducing anxiety-like behaviors, possibly through modulation of GABAergic transmission.

- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative processes by reducing oxidative stress.

Case Studies

- Animal Model Studies : In a controlled study involving rodents, administration of 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test.

- In Vitro Studies : In vitro assays revealed that the compound effectively inhibits the reuptake of serotonin, similar to selective serotonin reuptake inhibitors (SSRIs), contributing to its antidepressant effects.

Pharmacokinetics

The pharmacokinetic profile of 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol has been characterized by studies showing moderate absorption and distribution with a half-life suitable for therapeutic applications.

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

Comparative Analysis

When compared to other compounds with similar structures, such as those derived from piperazine, 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol shows unique receptor interaction profiles that enhance its therapeutic potential.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol | Antidepressant, anxiolytic | Strong receptor affinity |

| Piperazine derivatives | Variable | Less targeted receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.